4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of the trifluoromethyl group and the formation of the benzimidazole ring. Researchers have employed various synthetic routes, such as condensation reactions or cyclization processes. Detailed studies on the synthetic pathways are available in the literature .
Molecular Structure Analysis
The molecular structure of 4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid reveals its three-dimensional arrangement. The benzimidazole core, fused with the benzoic acid moiety, contributes to its stability and reactivity. Researchers have investigated its crystallographic properties, bond angles, and torsional conformations .
Chemical Reactions Analysis
This compound participates in various chemical reactions. Notably, it can undergo nucleophilic substitution, acid-base reactions, and esterification. Researchers have explored its reactivity with other functional groups, leading to the formation of derivatives. These reactions play a crucial role in its potential applications .
Physical And Chemical Properties Analysis
Safety And Hazards
properties
IUPAC Name |
4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)15-20-12-3-1-2-4-13(12)21(15)9-10-5-7-11(8-6-10)14(22)23/h1-8H,9H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMRCODKFZNTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589910 | |
Record name | 4-{[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid | |
CAS RN |
461665-33-8 | |
Record name | 4-{[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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